molecular formula C16H12F2N2O3 B2905082 1-([2,3'-Bifuran]-5-ylmethyl)-3-(2,6-difluorophenyl)urea CAS No. 2034568-28-8

1-([2,3'-Bifuran]-5-ylmethyl)-3-(2,6-difluorophenyl)urea

Cat. No.: B2905082
CAS No.: 2034568-28-8
M. Wt: 318.28
InChI Key: OXFPHGMVNHBQIH-UHFFFAOYSA-N
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Description

1-([2,3’-Bifuran]-5-ylmethyl)-3-(2,6-difluorophenyl)urea is a synthetic organic compound characterized by the presence of bifuran and difluorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-([2,3’-Bifuran]-5-ylmethyl)-3-(2,6-difluorophenyl)urea typically involves the following steps:

    Formation of the Bifuran Intermediate: The bifuran moiety can be synthesized through a series of reactions starting from furan derivatives. Common methods include the oxidative coupling of furan rings using reagents such as iron(III) chloride or palladium catalysts.

    Introduction of the Difluorophenyl Group: The difluorophenyl group can be introduced through nucleophilic aromatic substitution reactions. This involves the reaction of a suitable difluorobenzene derivative with a nucleophile, such as an amine or a thiol.

    Urea Formation: The final step involves the formation of the urea linkage. This can be achieved by reacting the bifuran intermediate with the difluorophenyl amine derivative in the presence of a coupling agent, such as carbonyldiimidazole or triphosgene.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-([2,3’-Bifuran]-5-ylmethyl)-3-(2,6-difluorophenyl)urea can undergo various chemical reactions, including:

    Oxidation: The bifuran moiety can be oxidized to form furan-2,3-dione derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form the corresponding amine derivatives using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The difluorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides in the presence of a base or under acidic conditions.

Major Products Formed

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Amine derivatives.

    Substitution: Substituted difluorophenyl derivatives.

Scientific Research Applications

1-([2,3’-Bifuran]-5-ylmethyl)-3-(2,6-difluorophenyl)urea has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules. It can also serve as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory agent or a drug candidate for various diseases.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1-([2,3’-Bifuran]-5-ylmethyl)-3-(2,6-difluorophenyl)urea involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It may influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Similar Compounds

    1-(2,4-Difluorophenyl)-3-(2-furylmethyl)urea: Similar structure but with a different substitution pattern on the phenyl ring.

    1-(2,6-Difluorophenyl)-3-(2-thienylmethyl)urea: Similar structure but with a thiophene ring instead of a furan ring.

Uniqueness

1-([2,3’-Bifuran]-5-ylmethyl)-3-(2,6-difluorophenyl)urea is unique due to the presence of both bifuran and difluorophenyl groups, which confer distinct chemical and biological properties. This combination of structural features makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

1-(2,6-difluorophenyl)-3-[[5-(furan-3-yl)furan-2-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F2N2O3/c17-12-2-1-3-13(18)15(12)20-16(21)19-8-11-4-5-14(23-11)10-6-7-22-9-10/h1-7,9H,8H2,(H2,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXFPHGMVNHBQIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)NC(=O)NCC2=CC=C(O2)C3=COC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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